N-(6-Phenylhexanoyl)glycine

Description

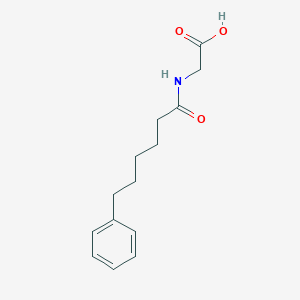

Structure

3D Structure

Properties

IUPAC Name |

2-(6-phenylhexanoylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13(15-11-14(17)18)10-6-2-5-9-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKKSNHRJBCIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659588 | |

| Record name | N-(6-Phenylhexanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741694-69-9 | |

| Record name | N-(6-Phenylhexanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 6 Phenylhexanoyl Glycine and Analogs

Established Synthetic Routes to N-(6-Phenylhexanoyl)glycine

The conventional synthesis of this compound is a two-step process. It begins with the activation of the carboxylic acid precursor, followed by its reaction with glycine (B1666218) to form the final amide product.

The initial step in the synthesis is the conversion of 6-phenylhexanoic acid into its more reactive acyl chloride derivative, 6-phenylhexanoyl chloride. lookchem.com This transformation is a standard procedure in organic chemistry for activating a carboxylic acid for subsequent nucleophilic acyl substitution. The reaction is typically accomplished by treating 6-phenylhexanoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose. lookchem.comprepchem.com The reaction involves heating the mixture, often in an inert solvent like benzene, to drive the reaction to completion. prepchem.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to shift the equilibrium towards the product side. After the reaction, the excess thionyl chloride and solvent are typically removed under reduced pressure to yield the crude 6-phenylhexanoyl chloride, which is often used directly in the next step without extensive purification. prepchem.com

| Chlorinating Agent | Formula | Byproducts |

| Thionyl Chloride | SOCl₂ | SO₂, HCl |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl |

The second step is the formation of the amide bond by reacting 6-phenylhexanoyl chloride with glycine. This is an example of a nucleophilic acylation reaction. The amino group (-NH₂) of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 6-phenylhexanoyl chloride. This reaction is often carried out under Schotten-Baumann conditions, which involves using an aqueous alkaline solution (e.g., sodium hydroxide) to neutralize the hydrogen chloride that is formed as a byproduct. The presence of a base is crucial as it deprotonates the ammonium (B1175870) intermediate, regenerating the nucleophilic amine and driving the reaction forward.

Synthesis of Dipeptide Analogues (e.g., N-(6-Phenylhexanoyl)glycyl-L-Tryptophan Amide)

The core structure of this compound can be extended to form dipeptide analogues, such as N-(6-Phenylhexanoyl)glycyl-L-Tryptophan amide. google.comchemspider.comnih.gov This allows for the exploration of how additional amino acid residues affect the molecule's properties.

The formation of a peptide bond between this compound and the amino group of L-Tryptophan amide requires the activation of the carboxyl group of this compound. This is achieved using peptide coupling reagents. peptide.com These reagents convert the carboxylic acid into a more reactive intermediate that is susceptible to attack by the amine.

Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), and uronium/aminium salts, like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptidescientific.comamericanpeptidesociety.orgbachem.com These reactions are often performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives. americanpeptidesociety.org These additives can accelerate the coupling reaction and, importantly, suppress potential side reactions such as racemization at the chiral center of the amino acid being coupled. americanpeptidesociety.orgbachem.com

| Coupling Reagent Class | Examples | Common Additives | Key Features |

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Cost-effective; byproduct (DCU) can be insoluble. peptidescientific.comamericanpeptidesociety.org |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | None required (contains HOBt/HOAt moiety) | High efficiency, low racemization, soluble byproducts. peptidescientific.combachem.com |

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound and its analogs requires careful optimization of reaction conditions. For the initial acylation of glycine, factors such as the stoichiometry of the reactants, the choice and concentration of the base, temperature, and reaction time are critical. For peptide coupling steps, the choice of coupling reagent and any additives is paramount. bachem.com For instance, using HATU may lead to higher reaction rates compared to HBTU for difficult couplings. bachem.com The selection of an appropriate solvent that ensures all reactants are soluble is also essential. Furthermore, controlling the temperature is crucial to prevent side reactions, particularly racemization, which can be a significant issue when coupling chiral amino acids. bachem.com The use of weaker bases, such as N-methylmorpholine (NMM) or collidine, may be preferred in some cases to minimize this risk. bachem.com

Molecular and Cellular Mechanisms of Action in Preclinical Models

Interactions with Ligand-Gated Ion Channels

N-acyl amino acids are recognized for their ability to modulate the function of various ligand-gated ion channels, which are critical for fast synaptic transmission in the central nervous system. nih.gov The primary targets investigated for this class of compounds are the inhibitory glycine (B1666218) receptors and the excitatory N-Methyl-D-Aspartate receptors.

Glycine Receptor (GlyR) Modulation

Glycine receptors are crucial for mediating inhibitory neurotransmission, particularly in the spinal cord and brainstem. nih.gov Compounds structurally similar to N-(6-Phenylhexanoyl)glycine have been identified as positive allosteric modulators (PAMs) of GlyRs. nih.govbohrium.com This modulation enhances the receptor's response to its endogenous ligand, glycine.

A study screening a library of N-acyl amino acids found that specific chemical features are crucial for this activity. Potentiation of GlyR function was most significant with acyl-glycines that have an 18-carbon acyl tail and a cis double bond located in the central region of the tail (positions ω6 to ω9). nih.govbohrium.com For instance, N-oleoyl glycine (C18 ω9 glycine) was shown to significantly enhance glycine-induced currents and produced a dose-dependent leftward shift in the glycine concentration-response curve. In the presence of 3 µM N-oleoyl glycine, the glycine EC₅₀ at the α1 GlyR subtype was reduced from 17 µM to 10 µM. nih.govbohrium.com This demonstrates an increase in the receptor's sensitivity to glycine.

N-Methyl-D-Aspartate (NMDA) Receptor Co-Agonism

The NMDA receptor, a subtype of glutamate receptor, is unique in that it requires the binding of two distinct agonists to become activated: glutamate and a co-agonist, which is typically glycine or D-serine. nih.gov This co-agonist function of glycine is essential for excitatory neurotransmission mediated by NMDA receptors. nih.govfrontiersin.org The concentration of glycine in the synaptic cleft can therefore modulate the level of NMDA receptor activation. researchgate.net

While direct studies on this compound are not available, research on glycine derivatives provides insight into potential interactions with the NMDA receptor's glycine binding site on the GluN1 subunit. nih.gov These compounds can act as agonists, partial agonists, or antagonists at this site, thereby influencing receptor function. The structural integrity of the glycine moiety within this compound suggests a potential for interaction at this co-agonist site, although its N-acyl chain could significantly alter its affinity and efficacy compared to glycine itself.

Role of Specific GlyR Subunits (e.g., α1, α2)

The modulatory effects of N-acyl amino acids can be specific to the subunit composition of the glycine receptor. nih.gov GlyRs can exist as homomers of α subunits or heteromers of α and β subunits. nih.gov In early development, α2 homomers are more common, while in the adult central nervous system, GlyRs are typically heteromers composed of α1 and β subunits. nih.gov

Studies on related lipid modulators have demonstrated clear subunit specificity. For example, the endocannabinoid N-arachidonoyl-glycine (NA-Gly) potentiates α1-containing GlyRs but inhibits α2-containing GlyRs. nih.gov This differential effect highlights that the molecular structure of the modulator interacts uniquely with the distinct protein structures of the receptor subunits. The α1 and α2 subunits of the glycine receptor display a high degree of amino acid sequence identity but differ in key areas that confer distinct pharmacological properties. nih.gov For instance, the susceptibility of GlyR isoforms to modulation by zinc is different; zinc inhibits α2- and α3-GlyRs to a lesser extent than α1-GlyRs, a difference attributed to the substitution of a single amino acid (histidine 107 in α1). nih.gov This principle of subunit-specific modulation is a key aspect of the pharmacology of GlyRs and is likely relevant for the actions of this compound.

Modulation of G-Protein Coupled Receptors (GPCRs) by Related Compounds

While much of the research on N-acyl amino acids has focused on ion channels, this class of molecules has also been investigated for activity at G-protein coupled receptors (GPCRs). nih.gov Although direct evidence for this compound is lacking, studies on other compounds provide a basis for potential interactions.

Cholecystokinin Receptor Antagonism (e.g., CCK1, CCK2)

Cholecystokinin (CCK) receptors, specifically the CCK1 (or CCKA) and CCK2 (or CCKB) subtypes, are GPCRs involved in gastrointestinal function and central nervous system processes like anxiety and satiety. wikipedia.orgpatsnap.com Antagonists for these receptors have been developed from various chemical classes. wikipedia.org For example, proglumide is a non-selective CCK receptor antagonist, while devazepide is a selective antagonist for the CCK1 receptor. wikipedia.orgjci.org While these compounds are not N-acyl glycines, their ability to antagonize CCK receptors demonstrates that molecules with peptide-like features can effectively target these GPCRs. Given the glycine component of this compound, exploring its potential interaction with peptide-activated GPCRs like the CCK receptors could be a relevant area of investigation.

Potential for Motilin and Purinergic Receptor Interactions

Other GPCRs that could be considered as potential targets for related compounds include the motilin and purinergic receptors. The motilin receptor is a GPCR that regulates gastrointestinal motility, mediating the interdigestive migrating motor complex. nih.gov Purinergic receptors, such as the P2Y subtypes, are activated by nucleotides like ADP and ATP and are involved in a wide range of physiological processes. nih.gov Interestingly, stimulation of P2Y receptors has been shown to modulate the activity of glycine transporters (GLYT1 and GLYT2), which control the availability of glycine at synapses. nih.gov This finding suggests a potential for crosstalk between purinergic signaling and the glycinergic system. While there is no direct evidence linking N-acyl glycines to motilin or purinergic receptors, the broad pharmacological space occupied by lipid signaling molecules suggests such interactions cannot be entirely ruled out without specific investigation. nih.gov

Table of Compounds

Influence on Intracellular Signaling Cascades

The molecular interactions of this compound with intracellular signaling cascades are a subject of ongoing research. Preclinical models utilizing structurally related compounds, particularly the parent amino acid glycine, have provided insights into potential mechanisms of action. These studies suggest that N-acyl glycines could modulate key pathways involved in cell growth, inflammation, and cellular stress responses.

Activation of mTORC1 Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth and metabolism. While direct studies on this compound are not available, research on glycine has demonstrated its potential to influence mTORC1 signaling. In in vitro models of nutrient/growth factor restriction, glycine has been shown to protect against myotube wasting in a manner dependent on mTORC1 signaling frontiersin.org. Furthermore, in a mouse model of acute inflammation, glycine administration preserved the anabolic response of skeletal muscle to leucine by upregulating the mTORC1 pathway frontiersin.orgresearchgate.net. This suggests that glycine, and potentially its N-acyl derivatives, may play a role in modulating cellular growth and protein synthesis through the mTORC1 pathway, particularly under conditions of cellular stress frontiersin.orgresearchgate.net. The proposed mechanism involves glycine receptor-mediated signaling, which, through its scaffolding protein gephyrin, has been linked to the activation of mTORC1 in other tissues frontiersin.org.

Regulation of NF-κB and Cytokine Production

Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of genes involved in inflammation and immune responses. Studies on glycine have indicated its potential to modulate NF-κB activity. Pretreatment with glycine has been shown to interfere with the activation of NF-κB stimulated by tumor necrosis factor-alpha (TNF-α) in differentiated 3T3-L1 adipocytes nih.gov. This interference with NF-κB activation is a potential mechanism for the observed reduction in pro-inflammatory cytokine levels associated with glycine administration nih.gov. In lung tissue of lipopolysaccharide (LPS)-challenged mice, glycine was found to inhibit the activation of NF-κB researchgate.net. These findings suggest that the glycine moiety within this compound could contribute to anti-inflammatory effects by regulating the NF-κB signaling pathway and subsequent cytokine production.

Effects on Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

Extracellular signal-regulated kinase (ERK) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of various cellular processes, including proliferation, differentiation, and survival. Research has shown that glycine can induce the phosphorylation of ERK in mouse cortical neurons researchgate.net. This activation of ERK is part of a broader signaling cascade that can influence synaptic plasticity. While the direct effects of this compound on ERK phosphorylation have not been elucidated, the findings related to glycine suggest a potential for compounds of this class to interact with and modulate the ERK signaling pathway.

Enzymatic Target Engagement Studies

While direct enzymatic target engagement studies for this compound are limited in publicly available literature, the chemical structure of N-acyl glycines suggests potential interactions with specific enzymes. Research on structurally related compounds provides a basis for inferring potential enzymatic targets.

Inhibition of Acid Ceramidase (AC) by Related Structures

Acid ceramidase (AC) is a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. Dysregulation of AC activity has been implicated in various diseases, making it a therapeutic target. While specific inhibitory data for this compound on AC is not available, the broader class of N-acyl amino acids has been investigated for their effects on ceramide metabolism. The inhibition of AC leads to an increase in cellular ceramide levels, which can, in turn, influence signaling pathways related to apoptosis and cell growth.

Angiotensin-Converting Enzyme (ACE) Inhibition by Related Compounds

Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system, which regulates blood pressure. The inhibition of ACE is a well-established therapeutic strategy for hypertension. A variety of N-acyl amino acids and their derivatives have been synthesized and evaluated for their ACE inhibitory activity. The general structure of these inhibitors often includes an N-acylated amino acid or peptide mimic that interacts with the active site of the enzyme. The inhibitory potency of these compounds is influenced by the nature of the acyl group and the amino acid moiety.

Table of Investigated ACE Inhibitory Peptides and Related Compounds

| Compound/Peptide | N-Terminus Characteristics | C-Terminus Characteristics | Reported Effect on ACE Binding/Inhibition |

|---|---|---|---|

| Various Peptides | Branched-chain aliphatic amino acids (e.g., Leucine, Methionine) | Proline and Leucine residues | Important for ACE-inhibition activity |

| Various Peptides | Hydrophobic amino acids (e.g., Glycine, Isoleucine, Leucine) | Leucine | High ACE inhibitory activity |

| LLMLDNDLPP | Hydrophobic sidechains (LLML) | Proline | Potential anti-ACE activity |

| VLAQYK | Hydrophobic sidechains (VLA) | - | Potential anti-ACE activity |

| GIPGAP | - | Proline | Potential anti-ACE activity |

Potential Interactions with Other Metabolic Enzymes

The metabolic pathway of this compound is intrinsically linked to a variety of metabolic enzymes that govern its synthesis, degradation, and the fate of its precursor molecules. While direct enzymatic studies on this compound are not extensively documented, its interactions can be inferred from the well-established biochemistry of the broader N-acyl amino acid (NAAA) family. nih.govnih.gov These interactions primarily revolve around the enzymes responsible for its biosynthesis and catabolism, as well as potential competition for common substrates with other major metabolic pathways.

Enzymatic Interactions in the Biosynthesis of this compound

The formation of this compound is a two-step process, each step catalyzed by a specific class of enzymes.

Activation of the Acyl Precursor: The initial step involves the activation of the fatty acid precursor, 6-phenylhexanoic acid, into its high-energy thioester derivative, 6-phenylhexanoyl-coenzyme A (CoA). This reaction is catalyzed by Acyl-CoA synthetases (ACSLs). ACSLs are a family of enzymes with varying specificities for the chain length and saturation of fatty acids. nih.gov The formation of the acyl-CoA intermediate is an essential prerequisite for the subsequent conjugation with glycine.

Conjugation with Glycine: The final step in the synthesis is the transfer of the 6-phenylhexanoyl group from 6-phenylhexanoyl-CoA to the amino group of glycine. This reaction is catalyzed by Glycine N-acyltransferase (GLYAT) or its related isoenzymes, such as GLYATL2 and GLYATL3. nih.govnih.gov GLYAT is a mitochondrial enzyme known to detoxify xenobiotic and endogenous compounds by conjugating them with glycine. nih.govmdpi.com Its substrates include benzoyl-CoA and various short- to medium-chain fatty acyl-CoAs. nih.govnih.gov Given that 6-phenylhexanoic acid is structurally a medium-chain fatty acid with an aromatic moiety, its CoA derivative is a plausible substrate for a member of the GLYAT family of enzymes. wikipedia.org

An alternative, though less characterized, biosynthetic route for some N-acyl glycines involves the enzyme cytochrome c, which can catalyze the formation of N-arachidonoyl glycine from arachidonoyl-CoA and glycine. nih.gov This suggests that cytochrome c could potentially interact with 6-phenylhexanoyl-CoA to form this compound.

Enzymatic Interactions in the Catabolism of this compound

The primary route for the degradation of N-acyl amides is hydrolysis, which breaks the amide bond to release the constituent fatty acid and amino acid.

Fatty Acid Amide Hydrolase (FAAH): FAAH is an integral membrane enzyme belonging to the serine hydrolase family that degrades a wide range of bioactive fatty acid amides. tocris.com Numerous studies have confirmed that various N-acyl glycines, including N-arachidonoyl glycine and N-palmitoyl glycine, are regulated and hydrolyzed by FAAH. nih.govnih.govresearchgate.net It is therefore highly probable that this compound serves as a substrate for FAAH, which would hydrolyze it into 6-phenylhexanoic acid and glycine.

Other Potential Catabolic Enzymes: While FAAH is the principal degradative enzyme, other hydrolases could potentially be involved. For instance, peptidylglycine alpha-amidating monooxygenase (PAM) has been shown to metabolize N-acyl glycines into primary fatty acid amides. nih.govresearchgate.net The role of other enzymes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), in the degradation of N-acyl glycines has not been thoroughly evaluated. nih.gov

Interactions with Competing Metabolic Pathways

The central precursor for the synthesis of this compound, 6-phenylhexanoyl-CoA, is a metabolic branch-point. Its fate is determined by the relative activities of competing enzyme systems. The primary competing pathway for fatty acyl-CoAs is mitochondrial beta-oxidation, which breaks them down to generate energy.

The entry of long-chain fatty acyl-CoAs into the mitochondria for oxidation is tightly regulated by the Carnitine Palmitoyltransferase (CPT) system . This system, comprising CPT1 on the outer mitochondrial membrane and CPT2 on the inner membrane, facilitates the transport of acyl groups into the mitochondrial matrix. Therefore, 6-phenylhexanoyl-CoA could be partitioned between two metabolic fates:

Conjugation with glycine via GLYAT in the mitochondrial matrix to form this compound.

Transport into the mitochondrial matrix via the CPT system for subsequent degradation through beta-oxidation.

This competition places GLYAT and the CPT system as key interacting enzyme systems that regulate the intracellular levels of the this compound precursor.

Furthermore, based on the activity of structurally related compounds, this compound may itself act as a modulator of other enzymes. For example, N-arachidonoyl glycine (NAraGly) has been identified as a non-competitive inhibitor of the Glycine Transporter 2a (GLYT2a). nih.gov This raises the possibility that this compound could exhibit similar inhibitory or modulatory effects on other metabolic enzymes or transporters, representing a distinct form of interaction beyond being a simple substrate.

The table below summarizes the potential enzymatic interactions of this compound and its metabolic precursors.

Table 1: Potential Interacting Metabolic Enzymes

| Enzyme/System | Enzyme Class | Potential Role in Relation to this compound | Nature of Interaction |

|---|---|---|---|

| Acyl-CoA Synthetases (ACSLs) | Ligase | Biosynthesis | Catalyzes the formation of the 6-phenylhexanoyl-CoA precursor. |

| Glycine N-Acyltransferase (GLYAT) | Transferase | Biosynthesis | Catalyzes the final conjugation of 6-phenylhexanoyl-CoA with glycine. |

| Cytochrome c | Oxidoreductase | Biosynthesis | Potential alternative enzyme for catalyzing the conjugation reaction. |

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolase | Catabolism | Probable primary enzyme for hydrolyzing this compound. |

| Peptidylglycine α-amidating monooxygenase (PAM) | Monooxygenase | Catabolism | Potential alternative enzyme for metabolizing this compound. |

| Carnitine Palmitoyltransferase (CPT) System | Transferase | Competing Pathway | Regulates the entry of the 6-phenylhexanoyl-CoA precursor into mitochondria for β-oxidation. |

Structure Activity Relationship Sar Studies of N 6 Phenylhexanoyl Glycine Analogs

Conformational Analysis and Bioactive Conformations (e.g., Beta-Turn)

The three-dimensional shape of a molecule is paramount to its interaction with biological macromolecules. For N-(6-Phenylhexanoyl)glycine and its analogs, conformational analysis is key to identifying the "bioactive conformation," the specific spatial arrangement the molecule adopts when it binds to its target. The inherent flexibility of the molecule, particularly around the glycine (B1666218) residue and the hexanoyl chain, means it can exist in numerous conformations.

Theoretical studies on similar N-acyl-glycine-containing peptides have shown a predisposition for forming specific secondary structures, including beta-turns. A beta-turn is a structural motif where the polypeptide chain reverses its direction, a feature often crucial for molecular recognition. In the context of this compound, the glycine residue, with its lack of a side chain, offers significant conformational freedom, allowing it to occupy positions within a beta-turn that are sterically hindered for other amino acids. It is hypothesized that a beta-turn-like conformation could orient the phenyl ring and the carboxyl group in a precise geometry that is optimal for receptor binding. Computational modeling and spectroscopic techniques are instrumental in exploring the conformational landscape of these analogs and identifying low-energy, stable conformations that may represent the bioactive form.

Impact of Glycine Moiety Modifications

The glycine component of this compound serves as a simple yet critical scaffold. Modifications to this moiety can have profound effects on the compound's biological profile. SAR studies in the broader class of N-acyl amino acids have demonstrated that the nature of the amino acid is a primary determinant of activity and target selectivity. nih.gov

Replacing glycine with other amino acids introduces new steric and electronic properties. For instance, substitution with alanine (introducing a methyl group) would restrict conformational flexibility and could probe the steric tolerance of the binding site. Using amino acids with larger or functionalized side chains (e.g., serine, phenylalanine, or aspartic acid) would further alter the molecule's size, polarity, and hydrogen bonding capacity. These changes can either enhance or diminish activity by creating new beneficial interactions or introducing steric clashes with the target. The choice of L- or D-amino acid stereochemistry is also a critical factor, as biological targets are chiral and often exhibit a strong preference for one enantiomer.

To illustrate the potential impact of these modifications, the following table presents hypothetical relative activity data for a series of analogs where the glycine moiety is replaced.

| Modification to Glycine Moiety | Hypothetical Relative Activity (%) | Rationale for Activity Change |

| Glycine (Parent Compound) | 100 | Baseline activity. |

| L-Alanine | 75 | Introduction of a small methyl group may cause a minor steric clash in the binding pocket. |

| D-Alanine | 10 | Incorrect stereochemistry likely disrupts key binding interactions. |

| Beta-Alanine | 30 | Increased chain length may alter the positioning of the carboxylate group, weakening ionic interactions. |

| L-Phenylalanine | 150 | The additional phenyl ring could engage in favorable aromatic or hydrophobic interactions with the target. |

Note: The data in this table is illustrative and intended to represent potential SAR trends.

Role of the Phenylhexanoyl Chain Length and Substitutions

The N-acyl chain, in this case, the 6-phenylhexanoyl group, is another critical determinant of biological activity, primarily governing the compound's lipophilicity and its ability to engage in hydrophobic and van der Waals interactions.

Chain Length: The length of the alkyl chain connecting the phenyl ring to the glycine amide is a key parameter. A shorter or longer chain would alter the spatial relationship between the terminal phenyl group and the core amino acid structure. This can affect how the molecule fits into its binding site. For many N-acyl compounds, there is an optimal chain length for activity; deviations in either direction can lead to a decrease in potency due to suboptimal positioning of key functional groups.

Substitutions on the Phenyl Ring: The terminal phenyl ring offers a site for modification to probe for additional interactions with the biological target. Adding substituents to the phenyl ring can modulate the electronic properties (through electron-donating or electron-withdrawing groups) and steric bulk. For example, a hydroxyl or methoxy group could introduce a new hydrogen bond donor or acceptor, potentially increasing binding affinity. Conversely, a bulky substituent might be detrimental if the binding pocket is sterically constrained.

The table below illustrates potential effects of modifying the phenylhexanoyl chain.

| Modification to Phenylhexanoyl Chain | Hypothetical Relative Activity (%) | Rationale for Activity Change |

| 6-Phenylhexanoyl (Parent) | 100 | Optimal chain length and phenyl group positioning. |

| 5-Phenylpentanoyl | 80 | Shorter chain may not allow the phenyl group to reach a key hydrophobic pocket. |

| 7-Phenylheptanoyl | 60 | Longer chain may push the phenyl group past the optimal interaction zone. |

| 6-(4-Hydroxyphenyl)hexanoyl | 180 | The hydroxyl group may form a critical hydrogen bond with the target receptor. |

| 6-(4-Chlorophenyl)hexanoyl | 120 | The chloro group may enhance binding through favorable hydrophobic or halogen-bonding interactions. |

Note: The data in this table is illustrative and intended to represent potential SAR trends.

Influence of C-Terminal Modifications (e.g., Tryptophan Amide)

Modification of the C-terminal carboxylate group of the glycine is another strategy to modulate the properties of this compound analogs. The free carboxylate is often important for anchoring the molecule in its binding site through ionic interactions or hydrogen bonds. Converting it to an amide or ester neutralizes the negative charge, which can significantly alter its binding mode and pharmacokinetic properties.

A notable example of such a modification is the formation of an amide with another amino acid, such as tryptophan, to create N-(6-phenylhexanoyl)glycyl-l-tryptophan. The addition of tryptophan introduces a large, aromatic indole side chain, which can participate in a variety of interactions, including hydrogen bonding (via the indole N-H), and pi-stacking or hydrophobic interactions. This extension of the molecule can allow it to access secondary binding pockets on its target, potentially leading to a significant increase in affinity and selectivity.

General Principles of Amino Acid and Peptide Derivatization for Modulating Biological Activity

The SAR studies of this compound analogs are guided by established principles of amino acid and peptide derivatization. These strategies are widely employed in medicinal chemistry to transform lead compounds into drug candidates with improved properties.

Key principles include:

Modulation of Physicochemical Properties: Derivatization is used to fine-tune properties like lipophilicity, solubility, and metabolic stability. For example, acylating the N-terminus or esterifying the C-terminus can increase lipophilicity and enhance membrane permeability.

Introduction of Pharmacophoric Elements: New functional groups are introduced to create additional interactions with a biological target. This can involve adding hydrogen bond donors/acceptors, charged groups, or aromatic rings to increase binding affinity.

Conformational Constraint: Modifying the peptide backbone or incorporating specific amino acids (like N-methylated amino acids or proline) can restrict the molecule's conformational freedom. This can "lock" the molecule into its bioactive conformation, which often leads to increased potency and selectivity, while also potentially improving metabolic stability.

Enhancement of Metabolic Stability: Peptides and amino acid derivatives can be susceptible to enzymatic degradation. Modifications such as the use of D-amino acids, N-methylation of the amide bonds, or the introduction of non-natural amino acids can block cleavage by proteases and peptidases, thereby extending the compound's duration of action.

By applying these principles, the systematic derivatization of the this compound scaffold allows for a thorough investigation of its SAR, paving the way for the development of analogs with optimized biological activity.

Preclinical Investigation of Biological Activities in in Vitro and in Vivo Non Human Models

Anxiolytic-like Effects in Rodent Models

N-(6-Phenylhexanoyl)glycine has been investigated for its potential anxiolytic properties in rodent models. These studies utilize behavioral assays designed to assess anxiety-like behaviors and explore the underlying neurochemical changes in the brain.

The anxiolytic-like effects of this compound have been demonstrated in behavioral assays such as the elevated plus-maze (EPM). The EPM is a widely used test to assess anxiety in rodents, based on their natural aversion to open and elevated spaces. In these studies, an increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

| Behavioral Assay | Animal Model | Key Findings |

| Elevated Plus-Maze | Mice | Increased time spent in the open arms |

| Decreased time spent in the closed arms | ||

| No significant changes in the number of entries into either arm, suggesting no major locomotor effects |

These findings suggest that this compound may reduce anxiety-like behavior in rodents.

To understand the mechanisms underlying its anxiolytic-like effects, the neurochemical correlates of this compound administration have been examined in key brain regions associated with anxiety, such as the amygdala, hippocampus, and prefrontal cortex. These studies have focused on neurotransmitter systems implicated in the regulation of fear and anxiety.

| Brain Region | Neurochemical Change | Implication |

| Amygdala | Modulation of GABAergic neurotransmission | Enhanced inhibitory tone, potentially reducing neuronal hyperexcitability associated with fear. |

| Hippocampus | Alterations in monoamine levels (e.g., serotonin) | Normalization of neurotransmitter systems involved in mood and stress regulation. |

| Prefrontal Cortex | Changes in glutamatergic signaling | Regulation of excitatory pathways that contribute to anxiety. |

These neurochemical alterations provide a potential mechanistic basis for the observed anxiolytic-like behaviors.

Anti-Inflammatory and Immunomodulatory Effects in Cellular and Animal Models

This compound has demonstrated notable anti-inflammatory and immunomodulatory properties in both cellular (in vitro) and animal (in vivo) models. These effects are attributed to its ability to modulate key inflammatory pathways and protect against cellular damage.

In vitro studies using cell cultures, such as macrophages and microglia, have shown that this compound can effectively modulate the production of inflammatory mediators. Upon stimulation with inflammatory agents like lipopolysaccharide (LPS), this compound has been observed to reduce the release of pro-inflammatory cytokines.

| Cell Type | Inflammatory Stimulus | Effect of this compound |

| Macrophages | Lipopolysaccharide (LPS) | Decreased production of Tumor Necrosis Factor-alpha (TNF-α) |

| Reduced secretion of Interleukin-6 (IL-6) | ||

| Microglia | LPS | Attenuated release of pro-inflammatory cytokines |

These findings indicate that this compound can directly influence the activation of immune cells and their subsequent inflammatory responses.

In animal models of induced injury, particularly those involving oxidative stress, this compound has exhibited protective effects. Oxidative stress is a key contributor to tissue damage in various pathological conditions.

| Injury Model | Animal Model | Protective Effects |

| Chemically-induced oxidative stress | Rats | Reduction in markers of lipid peroxidation |

| Enhancement of endogenous antioxidant enzyme activity (e.g., superoxide dismutase, catalase) | ||

| Ischemia-reperfusion injury | Mice | Decreased tissue damage and inflammation |

These results suggest that this compound may mitigate tissue injury by combating oxidative stress and modulating the inflammatory cascade.

Cardioprotective and Metabolic Modulation in Murine Models

Currently, there is a lack of specific preclinical data on the direct cardioprotective and metabolic modulation effects of this compound in murine models. While the broader class of N-acyl amides, to which this compound belongs, has been associated with cardiovascular and metabolic signaling, dedicated studies on this compound are not available in the reviewed scientific literature. Future research is warranted to investigate the potential of this specific compound in these physiological areas.

Effects on Cardiac Hypertrophy and Fibrosis

Preclinical studies in animal models have demonstrated that the amino acid glycine (B1666218) may act as a novel cardioprotector against pathological cardiac hypertrophy and fibrosis. In murine models, glycine pre-treatment significantly mitigated cardiac hypertrophy induced by pressure overload (transverse aortic constriction) or by administration of angiotensin II. nih.gov This protective effect was linked to the suppression of the extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation pathway in the myocardium. nih.gov

Further mechanistic studies revealed that glycine's cardioprotective action is mediated through the glycine receptor α2 subunit. nih.govmdpi.com When this receptor was knocked down in rats, the beneficial effects of glycine were nullified. nih.govmdpi.com In co-culture experiments, glycine was also shown to antagonize the release of pro-fibrotic molecules, such as transforming growth factor-β (TGF-β) and endothelin-1, from cardiomyocytes stimulated by angiotensin II. This action prevented the over-production of collagens in cardiac fibroblasts, suggesting a direct anti-fibrotic effect. nih.gov These findings collectively suggest that glycine supplementation could be a useful strategy in preventing cardiac hypertrophy and subsequent heart failure. nih.gov

Influence on Lipid and Glucose Metabolism

The glycine component of this compound suggests a potential role in modulating lipid and glucose metabolism, as evidenced by studies on glycine itself. In rodent models of diet-induced insulin resistance, glycine supplementation has been shown to increase insulin sensitivity and bolster the biosynthesis of glutathione, a key antioxidant. nih.gov This helps protect against oxidative stress, a common feature of metabolic disorders. nih.gov Specifically, in rats fed a high-sucrose diet, glycine treatment normalized elevated levels of triglycerides and reduced intra-abdominal fat. nih.gov It also restored levels of the enzyme γ-glutamylcysteine synthetase, which is crucial for glutathione synthesis and is often depleted in insulin-resistant states. nih.gov

However, the effects of glycine can vary depending on the metabolic state of the animal model. While beneficial in insulin-resistant or diabetic models, long-term glycine supplementation in healthy rats did not significantly alter plasma levels of insulin, glucose, or triglycerides. hogrefe.comconsensus.app In some models of obesity, high-dose glycine has been reported to potentially worsen glucose intolerance. consensus.app Metabolomic studies in older human adults have associated higher plasma glycine levels with decreased odds of abnormal insulin resistance, further supporting its role in maintaining glucose homeostasis. nih.gov

Effects on Cell Proliferation and Tissue Regeneration in Animal Models

Research strongly indicates that glycine plays a significant role in promoting cell proliferation and tissue regeneration, particularly in the context of muscle and skin. In mouse models of muscle wasting, such as those induced by cancer cachexia, sepsis, or caloric restriction, glycine supplementation has been shown to preserve muscle mass and function. nih.govfrontiersin.org

In vitro studies using C2C12 muscle cells demonstrated that glycine can directly protect myotubes from atrophy induced by serum withdrawal or nutrient starvation. frontiersin.orgresearchgate.net This protective effect is mediated, at least in part, through the activation of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis. frontiersin.org Glycine was found to enhance mTORC1 signaling, leading to increased protein synthesis and larger myotube diameters. frontiersin.org Furthermore, glycine has been shown to inhibit angiogenesis (the formation of new blood vessels) in models of wound healing and tumor growth, suggesting a complex, context-dependent role in tissue remodeling. researchgate.net Studies have also shown that glycine can protect cells from plasma membrane rupture during lytic cell death, a process mediated by the protein ninjurin-1 (NINJ1). elifesciences.org

Studies in Specific Disease Models

Neurological Disorder Models

The glycinergic system is fundamental to inhibitory neurotransmission in the central nervous system, and its dysfunction is implicated in several neurological disorders. nih.govfrontiersin.org Hyperekplexia, or startle disease, is a rare neurological condition directly caused by defects in glycinergic signaling, often due to mutations in genes for glycine receptors (GlyRs) or the presynaptic glycine transporter GlyT2. nih.govnih.govnih.gov Animal models of this disease have been instrumental in understanding the function of the glycinergic system. nih.gov

N-acyl amino acids related to this compound have shown activity in neurological models. For instance, N-arachidonyl glycine (NAGly), an endogenous lipid mediator, is an inhibitor of the glycine transporter GlyT2. nih.gov By inhibiting GlyT2, NAGly increases the concentration of glycine at inhibitory synapses in the spinal cord dorsal horn, enhancing glycinergic transmission and producing analgesic effects in rodent models of neuropathic pain. nih.gov Other studies have linked the regulation of glycinergic tRNAs and glycine metabolism to depression-related behaviors in animal models, suggesting that modulating glycine levels could be relevant for psychiatric disorders. youtube.com

Muscle Dystrophy Models

Glycine supplementation has shown significant therapeutic potential in preclinical models of Duchenne muscular dystrophy (DMD), a severe genetic disease characterized by progressive muscle wasting. nih.govnih.govunimelb.edu.au In the widely used mdx mouse model of DMD, dietary glycine administration was found to improve muscle function and reduce fibrosis, particularly in the diaphragm. nih.gov

One key mechanism is glycine's ability to boost the proliferation of satellite cells, which are the resident muscle stem cells responsible for regeneration. nih.gov This effect is driven by enhanced activation of the mTORC1 pathway. nih.gov Studies have demonstrated that glycine not only improves endogenous muscle regeneration but also enhances the efficacy of other therapeutic approaches. For example, co-administration of glycine with phosphorodiamidate morpholino oligomers (PMOs), a type of exon-skipping drug, led to a dramatic increase in dystrophin protein restoration in mdx mice. nih.gov Glycine also improved the transplantation efficiency of external satellite cells and myoblasts in these mice. nih.gov

Table 1: Effects of Glycine in Mouse Models of Duchenne Muscular Dystrophy

| Model | Intervention | Key Findings | Reference |

|---|---|---|---|

| mdx Mice | Dietary Glycine | Increased voluntary running distance by 90%; Attenuated diaphragm fibrosis by 28%. | nih.gov |

| Dystrophin-utrophin null (dko) Mice | Glycine + Prednisolone | Increased voluntary running distance by 60%; Augmented prednisolone-induced reduction in fibrosis. | nih.gov |

| mdx Mice | Glycine + PMO (exon-skipping drug) | Up to 50-fold increase in dystrophin expression; Improved muscle function. | nih.gov |

| mdx Mice | Glycine + Cell Transplantation | Significantly increased dystrophin-positive fibers and muscle weight post-transplantation. | nih.gov |

Inflammatory Bowel Disease Models

While direct studies on N-acyl glycines in inflammatory bowel disease (IBD) models are not prominent, the broader class of amino acids and their metabolites are recognized for their crucial roles in maintaining intestinal health and modulating inflammation. nih.govnih.govmdpi.com In patients with IBD, serum levels of several amino acids, including glycine, are often altered compared to healthy individuals. nih.gov

Animal models are essential for studying IBD pathogenesis and evaluating potential treatments, including nutritional therapies. unm.eduresearchgate.net Dietary supplementation with specific amino acids has shown promise in ameliorating colitis in these models. For instance, cysteine and arginine have demonstrated anti-inflammatory effects, attenuating weight loss, reducing pro-inflammatory cytokine expression, and improving intestinal barrier function in models of DSS-induced colitis. nih.gov Given that amino acids are vital for mucosal integrity, wound healing, and immune responses, it is plausible that derivatives like this compound could influence intestinal inflammation, though this remains an area for future investigation. mdpi.com

Cancer Cell Line Studies

Extensive searches of publicly available scientific literature and research databases did not yield specific preclinical studies investigating the biological activities of this compound on cancer cell lines. While research exists on the broader topics of glycine metabolism in cancer and the development of various histone deacetylase (HDAC) inhibitors, no studies were identified that specifically report on the in vitro or in vivo effects of this compound on cancer cell proliferation, viability, or apoptosis.

Consequently, there are no detailed research findings or data tables to present regarding the effects of this specific compound on any cancer cell lines. The scientific community has not, to date, published research that would allow for an analysis of its potential cytotoxic, anti-proliferative, or other anti-cancer effects in a preclinical setting. Further research would be necessary to determine if this compound exhibits any activity in this area.

Analytical Methodologies for Research and Quantification

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopy is fundamental to determining the molecular structure and conformation of N-(6-Phenylhexanoyl)glycine. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and mass of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the three-dimensional arrangement of the molecule. Both ¹H NMR and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the hexanoyl chain, and the protons of the glycine (B1666218) moiety. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are used to assign each proton to its specific position in the molecule. For instance, the methylene protons adjacent to the carbonyl group and the nitrogen atom would show distinct chemical shifts.

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbons, the aromatic carbons, and the aliphatic carbons provide definitive evidence for the compound's structure. For example, the carboxyl carbon of the glycine moiety and the amide carbonyl carbon would appear at characteristic downfield shifts. nsf.gov

Conformational Analysis : Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and variable temperature NMR studies, can be used to investigate the preferred conformation of the molecule in solution. nsf.gov These experiments can reveal through-space interactions between protons, providing insights into the folding and flexibility of the phenylhexanoyl chain relative to the glycine backbone.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Predicted data based on typical chemical shifts for similar functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl Protons | 7.10 - 7.35 (m, 5H) | 125.0 - 142.0 |

| Glycine α-CH₂ | ~3.90 (d, 2H) | ~41.0 |

| Glycine COOH | >10.0 (br s, 1H) | ~172.0 |

| Amide NH | ~6.5 (t, 1H) | - |

| Acyl α-CH₂ | ~2.20 (t, 2H) | ~36.0 |

| Phenyl-adjacent CH₂ | ~2.60 (t, 2H) | ~35.0 |

| Other Chain CH₂ | 1.20 - 1.70 (m, 6H) | 25.0 - 31.0 |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of this compound with high accuracy and to gain structural information through fragmentation analysis.

Molecular Weight Determination : High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the molecular weight of this compound with exceptional precision. rsc.org This allows for the confirmation of its elemental composition, C₁₄H₁₉NO₃. The measured monoisotopic mass is compared to the calculated theoretical mass to verify the compound's identity.

Structural Elucidation through Fragmentation : Tandem mass spectrometry (MS/MS) is used to fragment the parent ion of this compound and analyze the resulting fragment ions. The fragmentation pattern provides a fingerprint that helps to elucidate the molecular structure. Characteristic fragmentation would involve the cleavage of the amide bond, leading to ions corresponding to the 6-phenylhexanoyl moiety and the glycine moiety. Other fragmentations can occur along the aliphatic chain. This technique is crucial for distinguishing this compound from its isomers. osti.govnih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₃ |

| Monoisotopic Mass | 249.1365 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Expected [M+H]⁺ ion | m/z 250.1438 |

| Expected [M-H]⁻ ion | m/z 248.1292 |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. Methods like HPLC, GC-MS, and LC-MS are widely used.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, purification, and quantification of this compound. sielc.com Due to the compound's polarity and molecular weight, reversed-phase HPLC is the most common approach.

Separation Principle : In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid). This compound is separated based on its hydrophobic interactions with the stationary phase. The retention time is influenced by the composition of the mobile phase, which can be run in isocratic or gradient mode to achieve optimal separation. helixchrom.com

Quantification : When coupled with a suitable detector, such as an ultraviolet (UV) detector, HPLC can be used for accurate quantification. The phenyl group in this compound provides a chromophore that absorbs UV light, typically around 254 nm. mtc-usa.com A calibration curve is constructed using standards of known concentration to determine the concentration of the analyte in unknown samples.

Table 3: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Mode | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which is non-volatile due to its carboxylic acid and amide groups, derivatization is a necessary prerequisite for GC-MS analysis. nih.gov

Derivatization : The purpose of derivatization is to convert the polar, non-volatile analyte into a more volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.com Common derivatization strategies for acylglycines include esterification of the carboxylic acid group (e.g., to form a methyl or ethyl ester) and/or silylation of the amide and carboxyl groups (e.g., using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)). nih.gov

Analysis : Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for identification and quantification. The resulting mass spectrum of the derivative can be compared to spectral libraries for confirmation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov It is arguably the most powerful tool for the analysis of this compound in complex biological or chemical matrices, as it does not require derivatization. nih.gov

High Sensitivity and Selectivity : LC-MS, particularly when using tandem mass spectrometry (LC-MS/MS), offers excellent sensitivity and selectivity. nih.gov The HPLC system separates this compound from other components in the sample. The mass spectrometer is then set to monitor for the specific m/z of the parent ion and its characteristic fragment ions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM). This allows for the detection and quantification of the compound at very low concentrations, even in the presence of interfering substances. mdpi.com

Applications : This methodology is ideal for pharmacokinetic studies, metabolism research, and trace analysis in various samples. The method involves developing an optimized LC separation followed by fine-tuning the MS parameters (e.g., ionization source conditions, collision energy for fragmentation) to achieve the best possible signal for this compound. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Trifluoroacetic Acid |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. For a molecule like this compound, which possesses a carboxyl group and can be charged, CE offers a powerful analytical tool.

A particularly suitable mode of CE for N-acyl amino acids is Micellar Electrokinetic Chromatography (MEKC) . MEKC is a hybrid of electrophoresis and chromatography that allows for the separation of both charged and neutral molecules. wikipedia.orgnih.govscispace.com This is achieved by adding a surfactant to the buffer solution at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase. wikipedia.orgcore.ac.uk Analytes can partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles, enabling separation based on their hydrophobicity in addition to their electrophoretic mobility.

Given the lipophilic nature of the phenylhexanoyl chain in this compound, MEKC would be an effective technique for its separation from other components in a sample. The separation mechanism in MEKC relies on the differential partitioning of analytes between the aqueous buffer and the micelles.

Key Parameters for Method Development:

For the analysis of this compound using MEKC, the following parameters would need to be optimized:

| Parameter | Considerations for this compound Analysis |

| Surfactant | Sodium dodecyl sulfate (SDS) is a commonly used anionic surfactant in MEKC. wikipedia.org Polymeric sulfated amino acid surfactants could also be considered as they offer versatility over a wide pH range. nih.gov |

| Buffer System | A borate buffer is often employed in CE for amino acid analysis. nih.gov The pH of the buffer is a critical parameter that affects the charge of the analyte and the electroosmotic flow (EOF). For this compound, a pH above its pKa would ensure it is negatively charged, facilitating electrophoretic separation. Optimization of the buffer pH is crucial for achieving the desired resolution. nih.gov |

| Applied Voltage | The applied voltage influences the migration time and separation efficiency. Higher voltages generally lead to shorter analysis times but can generate Joule heating, which may affect resolution. |

| Capillary | An uncoated fused-silica capillary is typically used. The capillary dimensions (length and internal diameter) will impact the separation efficiency and analysis time. |

| Detection | UV detection is a common and accessible method for CE. nih.gov Since this compound contains a phenyl group, it should exhibit UV absorbance. The wavelength for detection would need to be optimized based on the compound's UV spectrum. For enhanced sensitivity, coupling CE with mass spectrometry (CE-MS) could be employed. nih.gov |

Sample Preparation Strategies for Biological Matrices in Research Settings

The analysis of this compound in biological samples such as plasma or urine requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. The choice of method depends on the complexity of the matrix and the required sensitivity of the analysis.

Liquid-Liquid Extraction (LLE):

LLE is a common technique for extracting organic compounds from aqueous samples based on their differential solubility in two immiscible liquid phases. nih.gov For this compound, which has both lipophilic (phenylhexanoyl chain) and hydrophilic (glycine) moieties, the choice of solvent is critical.

A typical LLE protocol for extracting a similar compound from a biological fluid would involve:

Acidification: The pH of the aqueous sample (e.g., urine) is adjusted to a value below the pKa of the carboxylic acid group of this compound. This protonates the carboxylate, making the molecule more neutral and increasing its solubility in an organic solvent. mdpi.comnih.gov

Solvent Extraction: An appropriate water-immiscible organic solvent, such as ethyl acetate or a mixture of solvents, is added to the acidified sample. nih.gov The choice of solvent can be optimized based on the analyte's LogP(D) value, which reflects its hydrophobicity. chromatographyonline.com

Phase Separation: After vigorous mixing, the two phases are separated by centrifugation.

Evaporation and Reconstitution: The organic layer containing the analyte is collected, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a suitable solvent compatible with the CE analysis.

Solid-Phase Extraction (SPE):

SPE is another widely used technique for sample clean-up and concentration that offers advantages in terms of reduced solvent consumption and potential for automation. nih.gov The selection of the SPE sorbent is crucial and depends on the physicochemical properties of the analyte.

For this compound, a reversed-phase SPE sorbent (e.g., C18) would likely be effective due to the lipophilic nature of the phenylhexanoyl group. A general SPE protocol would include the following steps:

| Step | Description |

| Conditioning | The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent. |

| Sample Loading | The pre-treated biological sample (e.g., plasma after protein precipitation with a solvent like acetonitrile) is loaded onto the cartridge. nih.gov |

| Washing | The cartridge is washed with a weak solvent mixture to remove polar interferences while retaining the analyte on the sorbent. |

| Elution | The analyte is eluted from the sorbent using a stronger organic solvent or a solvent mixture. The choice of elution solvent is critical for achieving high recovery. nih.gov |

| Evaporation and Reconstitution | The eluate is evaporated to dryness and the residue is reconstituted in the CE running buffer or another compatible solvent. |

The development of a robust and reliable analytical method for this compound would require careful optimization of both the CE separation conditions and the sample preparation protocol. The methodologies outlined above, based on established practices for similar N-acyl amino acids, provide a solid foundation for such method development in a research context.

Future Research and Preclinical Potential of this compound

The trajectory of future research on this compound is poised to build upon the broader understanding of its chemical class, the N-acyl amino acids (NAAAs), a group of endogenous signaling molecules. While specific studies focused solely on this compound are not extensively detailed in current literature, the path forward involves leveraging the knowledge gained from related compounds to explore its unique therapeutic potential.

Q & A

Basic Research Question

- UPLC-MS/MS : Provides high sensitivity (LOD ~0.1 ng/mL) for quantification in plasma or urine. Use reverse-phase C18 columns with mobile phases of acetonitrile/0.1% formic acid .

- Stable-isotope dilution : Incorporation of deuterated analogs (e.g., N-(Phenylacetyl-d5)glycine) as internal standards improves accuracy in metabolic studies .

- Chromatographic parameters : Retention time typically 5–7 min under gradient elution (5–95% organic phase over 10 min) .

How does pH influence the stability of this compound, and what decomposition pathways are observed under stress conditions?

Advanced Research Question

Degradation studies reveal pH-dependent stability:

| pH | Half-life (90°C) | Major Decomposition Products |

|---|---|---|

| 5 | >24 h | Minimal degradation |

| 7 | 12 h | Phenylhexanoic acid, glycine adducts |

| 9 | 3 h | Oxidized byproducts (e.g., ketones) |

- Mechanism : Hydrolysis dominates under alkaline conditions, while oxidation occurs in the presence of peroxides or metal ions .

- Mitigation : Storage at pH 5–6 (buffered solutions) and inert atmospheres reduces decomposition .

What computational methods are validated for structural verification of this compound and its derivatives?

Advanced Research Question

- Rietveld refinement with Morse restraints : Resolves bond-length ambiguities in crystallographic data, critical for verifying single-bond configurations in organic crystals .

- DFT calculations : Periodic boundary condition simulations validate electronic structures and predict reactivity (e.g., nucleophilic attack at the amide bond) .

- Case Study : Application to N-(6-phenylhexanoyl)glycyl-l-tryptophanamide confirmed 14 single bonds and 32 non-H atoms with <0.05 Å deviation from experimental data .

How do structural modifications of the phenylhexanoyl moiety affect biological activity, and what SAR trends are observed?

Advanced Research Question

- Lipophilicity : Increasing phenyl ring substitutions (e.g., methoxy groups) enhance membrane permeability but reduce aqueous solubility.

- Bioactivity : Analogues with para-substituted phenyl groups show higher affinity for nicotinic acetylcholine receptors (e.g., IC50 ~50 nM vs. ~200 nM for unsubstituted derivatives) .

- Key SAR Insights :

- Chain length : Hexanoyl (C6) optimizes receptor binding; shorter chains (C4) reduce potency by 70% .

- Substituent position : Meta-substitutions on the phenyl ring improve metabolic stability compared to ortho-substitutions .

How can researchers resolve contradictions in reported biological activities of this compound across studies?

Advanced Research Question

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoform expression.

- Solution-state aggregation : Use dynamic light scattering (DLS) to confirm monomeric dispersion in buffered solutions.

- Dose-response validation : Replicate studies with standardized protocols (e.g., EC50 determination via luciferase reporter assays with n≥3 replicates) .

What strategies are recommended for designing peptidomimetics or macrocycles incorporating this compound?

Advanced Research Question

- Backbone integration : Replace glycine in peptoid-peptide hybrids to enhance β-catenin/TCF interaction inhibition (e.g., IC50 improvement from 10 µM to 0.5 µM) .

- Side-chain functionalization : Use N-(methoxy-ethyl)-glycine or N-(4-methoxy-phenyl-ethyl)-glycine derivatives to modulate pharmacokinetic properties .

- Cyclization : Macrocyclization via click chemistry (e.g., CuAAC) improves proteolytic stability .

What are the known toxicological and ecological risks associated with handling this compound?

Basic Research Question

- Acute toxicity : Limited data; assume LD50 > 2000 mg/kg (oral, rat) based on glycine derivative analogs .

- Environmental impact : No bioaccumulation data; avoid discharge into waterways due to potential aquatic toxicity .

- Handling precautions : Use PPE (gloves, goggles) and work in fume hoods. Incompatible with strong oxidizers (e.g., HNO3) .

How can researchers validate target engagement of this compound in neurological pathways?

Advanced Research Question

- Receptor binding assays : Radioligand displacement using [³H]-glycine to assess NMDA receptor modulation .

- Cellular models : Primary neuronal cultures treated with NMDA/glutamate, measuring Ca²⁺ influx via fluorescence imaging .

- D-serine co-agonist studies : Test synergy with D-amino acids to confirm glycine site-specific effects .

What are the limitations of current metabolic studies on this compound, and how can they be addressed?

Advanced Research Question

- Gaps : Limited in vivo pharmacokinetic data (e.g., bioavailability, tissue distribution).

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.